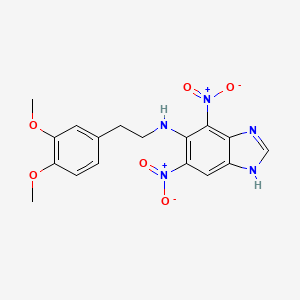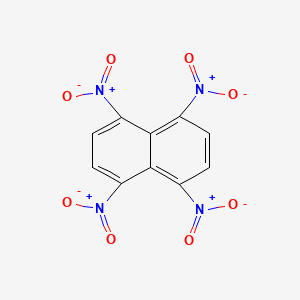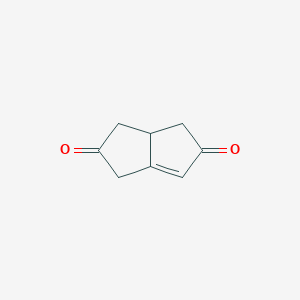
4-Chloro-1H-pyrazole-3-carbaldehydeoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1H-pyrazole-3-carbaldehydeoxime is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrazole-3-carbaldehydeoxime typically involves the reaction of 4-chloro-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-Chloro-1H-pyrazole-3-carbaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
4-Chloro-1H-pyrazole-3-carbaldehydeoxime has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the synthesis of agrochemicals and materials with specific properties
作用机制
The mechanism of action of 4-Chloro-1H-pyrazole-3-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as kinases and proteases.
Pathways: Modulation of signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
4-Chloro-1H-pyrazole: Lacks the carbaldehydeoxime group, making it less reactive in certain chemical reactions.
1H-Pyrazole-3-carbaldehydeoxime: Lacks the chloro group, affecting its lipophilicity and potential biological activity.
Uniqueness: 4-Chloro-1H-pyrazole-3-carbaldehydeoxime is unique due to the presence of both the chloro and carbaldehydeoxime groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C4H4ClN3O |
|---|---|
分子量 |
145.55 g/mol |
IUPAC 名称 |
N-[(4-chloro-1H-pyrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8) |
InChI 键 |
HZLAAICWYRTIPK-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC(=C1Cl)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


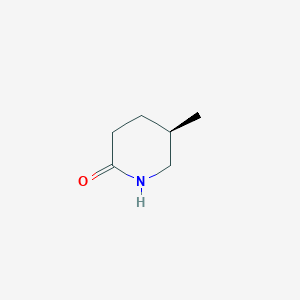
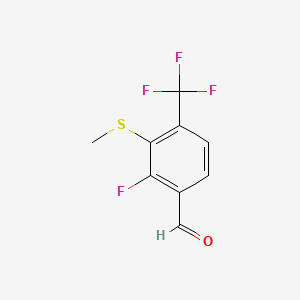
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

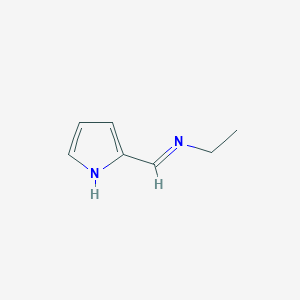
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)

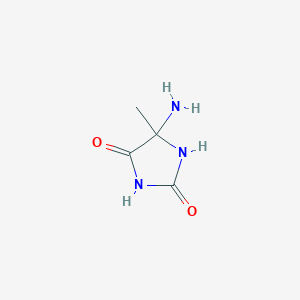


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
